molecular formula C18H25IN2 B15183079 1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide CAS No. 109567-98-8

1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide

Cat. No.: B15183079
CAS No.: 109567-98-8
M. Wt: 396.3 g/mol
InChI Key: ZKXYYRACMVQQOJ-UHFFFAOYSA-M
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Description

1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide is a quaternary ammonium compound that features a piperazine ring substituted with ethyl, methyl, and 2-naphthylmethyl groups, and an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide typically involves the alkylation of 1-ethyl-4-(2-naphthylmethyl)piperazine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar solvents like water or methanol at room temperature.

    Oxidation: Conducted in organic solvents like dichloromethane at low temperatures.

    Reduction: Performed in anhydrous conditions using solvents like tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Produces various quaternary ammonium salts depending on the nucleophile used.

    Oxidation: Yields N-oxides.

    Reduction: Results in secondary amines.

Scientific Research Applications

1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Investigated for its potential as a neurotransmitter modulator.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with neurotransmitter receptors, modulating their activity and affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-1-methylpiperazinium iodide
  • 1-Methyl-4-(2-naphthylmethyl)piperazinium iodide
  • 1-Ethyl-4-(2-naphthylmethyl)piperazinium iodide

Uniqueness

1-Ethyl-1-methyl-4-(2-naphthylmethyl)piperazinium iodide is unique due to the presence of both ethyl and methyl groups on the piperazine ring, along with the 2-naphthylmethyl group. This combination of substituents imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

109567-98-8

Molecular Formula

C18H25IN2

Molecular Weight

396.3 g/mol

IUPAC Name

1-ethyl-1-methyl-4-(naphthalen-2-ylmethyl)piperazin-1-ium;iodide

InChI

InChI=1S/C18H25N2.HI/c1-3-20(2)12-10-19(11-13-20)15-16-8-9-17-6-4-5-7-18(17)14-16;/h4-9,14H,3,10-13,15H2,1-2H3;1H/q+1;/p-1

InChI Key

ZKXYYRACMVQQOJ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CCN(CC1)CC2=CC3=CC=CC=C3C=C2)C.[I-]

Origin of Product

United States

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